molecular formula C14H19NO2 B8504333 1-(5-Hydroxypentanoyl)-1,2,3,4-tetrahydroquinoline

1-(5-Hydroxypentanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8504333
M. Wt: 233.31 g/mol
InChI Key: GPYVAOPPDZGKDC-UHFFFAOYSA-N
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Patent
US04512990

Procedure details

Potassium superoxide (0.50 g) was added to a solution of 1-(5-bromopentanoyl)-1,2,3,4-tetrahydroquinoline (1.8 g) and 18-Crown-6 (0.4 g) in dimethylsulfoxide (25 ml). After 8 hours the solution was added to water and extracted with ether. The extract was washed, dried and evaporated and the residue was chromatographed on silica gel, eluting with 95:5 methylene chloride:methanol, to yield 1-(5-hydroxypentanoyl)-1,2,3,4-tetrahydroquinoline.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=O.[K+].Br[CH2:5][CH2:6][CH2:7][CH2:8][C:9]([N:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][CH2:12]1)=[O:10].C1OCCOCCOCCOCCOCC[O:23]C1.O>CS(C)=O>[OH:23][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([N:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][CH2:12]1)=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O=O.[K+]
Name
Quantity
1.8 g
Type
reactant
Smiles
BrCCCCC(=O)N1CCCC2=CC=CC=C12
Name
Quantity
0.4 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 95:5 methylene chloride

Outcomes

Product
Name
Type
product
Smiles
OCCCCC(=O)N1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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